molecular formula C17H15BrN2O2 B11631844 3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11631844
M. Wt: 359.2 g/mol
InChI Key: UEIJRYNDYOSBFO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-bromobenzohydrazide with 2,5-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit potential pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can explore its use as a lead compound for drug development.

    Agriculture: The compound may be investigated for its potential as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the development of new materials, such as polymers or organic semiconductors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to its biological effects. The exact pathways and targets involved can be elucidated through biochemical and molecular studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The bromine atom can also serve as a handle for further functionalization through substitution reactions, making the compound versatile for various applications.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O2/c1-11-3-4-12(2)15(9-11)21-10-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3

InChI Key

UEIJRYNDYOSBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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